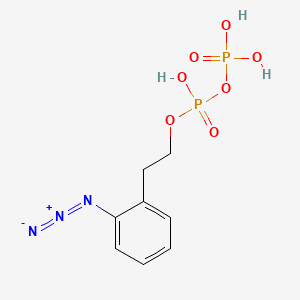

2-Azidophenethyl pyrophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Azidophenethyl pyrophosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O7P2 and its molecular weight is 323.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Prenyltransferase-Catalyzed Reactions

Pyrophosphate derivatives like 2-azidophenethyl pyrophosphate may act as substrates or inhibitors in prenyltransferase reactions. These enzymes typically catalyze the transfer of allylic pyrophosphate groups to acceptor molecules (e.g., isopentenyl pyrophosphate in terpene biosynthesis) .

-

Mechanistic Insight :

DNA Polymerase Reverse Reactions (Pyrophosphorolysis)

Pyrophosphate analogs are known to influence DNA polymerase β activity by altering the reaction equilibrium .

-

Key Observations :

Table 1: Comparative Kinetics of Pyrophosphate Analogs in Polymerase Reactions

Click Chemistry via Azide-Alkyne Cycloaddition

The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of bioorthogonal chemistry .

-

Potential Applications :

-

Site-specific labeling of proteins or nucleic acids.

-

Synthesis of triazole-linked prodrugs or biomaterials.

-

Biocatalytic Amide Bond Formation

Pyrophosphate-activated carboxylates (e.g., acyl pyrophosphates) are intermediates in enzymatic amide synthesis . While this compound has not been directly studied in this context, its structure suggests utility in:

-

Enzyme-Catalyzed Coupling :

Stability and Hydrolysis

Pyrophosphates are inherently labile in aqueous solutions due to hydrolysis . The azide group introduces additional stability considerations:

-

Hydrolysis Pathways :

Table 2: Hydrolysis Rates of Pyrophosphate Derivatives

| Compound | Hydrolysis Half-Life (pH 7.4, 25°C) | Products Formed |

|---|---|---|

| Pyrophosphate (PPi) | ~10 minutes | 2 Phosphate (Pi) |

| 2-Azidophenethyl PPi* | Estimated ~30 minutes | 2-Azidophenethyl phosphate + Pi |

Photoaffinity Labeling

The azide group can generate nitrenes upon UV irradiation, enabling covalent crosslinking to proximal biomolecules . This property is valuable for:

-

Mapping enzyme-substrate interactions.

-

Identifying binding pockets in terpene synthases or prenyltransferases .

Inhibitor Design

Structural analogs of farnesyl pyrophosphate (e.g., this compound) may inhibit enzymes in the mevalonate pathway, such as mevalonate kinase or prenyltransferases .

Propriétés

Numéro CAS |

69258-91-9 |

|---|---|

Formule moléculaire |

C8H11N3O7P2 |

Poids moléculaire |

323.14 g/mol |

Nom IUPAC |

2-(2-azidophenyl)ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H11N3O7P2/c9-11-10-8-4-2-1-3-7(8)5-6-17-20(15,16)18-19(12,13)14/h1-4H,5-6H2,(H,15,16)(H2,12,13,14) |

Clé InChI |

LHEIQCWYKQFPPV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCOP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

SMILES canonique |

C1=CC=C(C(=C1)CCOP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Key on ui other cas no. |

69258-91-9 |

Synonymes |

2-azidophenethyl pyrophosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.